Product packaging for hemoglobin Fontainebleau(Cat. No.:CAS No. 124757-87-5)

hemoglobin Fontainebleau

Cat. No.: B1168919
CAS No.: 124757-87-5
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Description

Hemoglobin Fontainebleau is a rare, silent variant of human hemoglobin caused by a point mutation in the alpha-2 globin gene (HBA2), specifically a nucleotide substitution NM_000558.5(HBA1):c.64G>C that results in an amino acid change at position 21 of the alpha chain (Ala→Pro) . First reported in a family of Italian origin, this variant has since been identified in diverse populations including individuals from Turkey, India, Canada, and South Cyprus, often found along historical migration routes . As a silent mutant hemoglobin, Hb Fontainebleau exhibits oxygen binding properties and stability identical to normal hemoglobin A (HbA) and does not typically cause clinical symptoms . Its primary research value lies in the challenges it presents in the diagnosis of hemoglobinopathies. The variant can yield different elution patterns depending on the high-performance liquid chromatography (HPLC) platform used, sometimes co-eluting in the HbA2 window and potentially leading to misdiagnosis or requiring confirmation via DNA sequencing . This makes it a crucial compound for validating and refining chromatographic techniques and for studies on the interactions of non-deletional alpha gene variants with other hemoglobin disorders, as it has been observed in combination with sickle cell trait and Hb Punjab . Researchers utilize Hb Fontainebleau to investigate the effects of subtle structural changes on hemoglobin behavior and to improve diagnostic accuracy in clinical hematology screening programs. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

124757-87-5

Molecular Formula

C8H13NO3

Synonyms

hemoglobin Fontainebleau

Origin of Product

United States

The Discovery and Genetics of Hemoglobin Fontainebleau

Initial Identification and Naming

Hemoglobin Fontainebleau, designated as Hb Fontainebleau [α21(B2)Ala→Pro], was first identified in a family of Italian descent residing in France. researchgate.nettandfonline.com The initial case was an adolescent girl who presented with a hemolytic syndrome, which was later attributed to a co-existing red cell membrane defect (spherocytosis) rather than the hemoglobin variant itself. ojhas.org

The Specific Genetic Mutation: α21(B2)Ala→Pro

The underlying genetic cause of this compound is a point mutation in the alpha-2 globin gene (HBA2). sciety.org Specifically, it involves a substitution at codon 21, where a single nucleotide change from GCT to CCT leads to the replacement of the amino acid Alanine (B10760859) (Ala) with Proline (Pro). researchgate.netojhas.org This substitution occurs at the second position of the B helix of the alpha-globin chain. tandfonline.compsu.edu

Inheritance Patterns and Population Frequency

This compound is inherited as an autosomal co-dominant trait. While it is considered a rare variant globally, its prevalence varies among different populations. Following its initial discovery, cases have been reported in individuals of diverse origins, including Iraqi, Cypriot, Indian, and Omani populations. ojhas.orgresearchgate.netnih.gov In Oman, it has been identified as the most common α-globin variant. nih.gov Studies in the United Arab Emirates have also reported a higher prevalence than in other regions. researchgate.net

Molecular Genetic Basis of Hemoglobin Fontainebleau

Specific Point Mutation Identification

Hemoglobin Fontainebleau results from a precise point mutation within the alpha-globin gene. nih.gov This variant was initially documented in an Italian population nih.govnih.govfrontiersin.org and has since been reported in individuals from diverse ethnic backgrounds, including India, Cyprus, the United Arab Emirates, and Turkey. nih.govnih.govcincinnatichildrens.orgidrblab.netuniprot.orghmdb.ca It is classified as an alpha-chain variant, indicating that the genetic alteration affects one of the two alpha-globin genes responsible for producing the alpha subunits of hemoglobin. nih.govnih.govfrontiersin.org The rarity of this compound contributes to its significance in the study of hemoglobin variants. nih.govfrontiersin.orgcincinnatichildrens.orgsamipubco.com

Genomic Localization of the Mutation (HBA1 vs. HBA2)

The mutation leading to this compound is located on the human alpha-globin gene cluster, which resides on chromosome 16. wikipedia.orggenecards.orgdeciphergenomics.org Specifically, this point mutation is identified within the HBA2 gene, denoted as HBA2: c.64G>C. nih.govnih.govcincinnatichildrens.orgalliancegenome.org While some reports may also mention HBA1, the HBA2 gene is predominantly implicated. nih.govidrblab.net The HBA1 and HBA2 genes are highly similar, with identical coding sequences, but differ in their untranslated regions and introns. wikipedia.orggenecards.org

Resultant Amino Acid Substitution: α21(B2)Ala→Pro

The precise molecular consequence of the mutation in this compound is a single amino acid substitution. At position 21 of the alpha-globin chain, an alanine (B10760859) residue is replaced by a proline residue. nih.govnih.govfrontiersin.orgcincinnatichildrens.orgidrblab.netuniprot.orghmdb.caalliancegenome.orgnih.gov This specific change is denoted as α21(B2)Ala→Pro, where '21' refers to the amino acid position, 'B2' indicates its location at the second position within the B helix of the alpha-globin chain, 'Ala' is the original alanine, and 'Pro' is the substituting proline. nih.govnih.gov

Molecular Mechanism of Variant Formation (e.g., GCT>CCT DNA Change)

The underlying molecular mechanism for the formation of this compound involves a specific nucleotide change at the DNA level. The mutation is characterized by a transition from a Guanine (G) nucleotide to a Cytosine (C) nucleotide at codon 21. nih.govnih.govfrontiersin.orgcincinnatichildrens.orgsamipubco.comuniprot.orghmdb.ca This specific DNA change is represented as GCT>CCT. The triplet codon GCT normally codes for the amino acid Alanine (Ala), while the mutated codon CCT codes for Proline (Pro). frontiersin.orgcincinnatichildrens.orguniprot.orghmdb.ca This alteration directly leads to the α21(B2)Ala→Pro amino acid substitution observed in the this compound variant. The specific nucleotide position for this G to C change within the HBA2 gene is c.64G>C. nih.govnih.govcincinnatichildrens.orgalliancegenome.org

Detailed molecular findings for this compound are summarized in the table below:

FeatureDescription
Gene affected HBA2 (Hemoglobin subunit alpha 2)
Chromosome location Chromosome 16
Codon position 21
DNA change GCT > CCT (also referred to as c.64G>C)
Original amino acid Alanine (Ala)
Substituted amino acid Proline (Pro)
Amino acid substitution notation α21(B2)Ala→Pro

Structural Analysis of Hemoglobin Fontainebleau

Conformational Implications of Proline Substitution at α21(B2)

Hemoglobin Fontainebleau results from an alanine (B10760859) (Ala) to proline (Pro) substitution at codon 21 (α21) of the alpha-globin chain, specifically within the B2 position (HBA2: c.64G>C) researchgate.netmjhid.orgtandfonline.comresearchgate.netpsu.eduojhas.orgresearchgate.netnih.govithanet.eunih.gov. This mutation involves a GCT to CCT change at the DNA level researchgate.netmjhid.orgojhas.orgresearchgate.netnih.gov.

Proline is a unique amino acid due to its rigid ring structure, which limits its conformational flexibility and is known to disrupt alpha-helical structures when introduced in the middle of a helix tandfonline.com. However, in Hb Fontainebleau, the proline residue is introduced at the beginning of the B helix researchgate.netmjhid.orgtandfonline.comresearchgate.netpsu.eduojhas.orgresearchgate.netithanet.eu. This specific location is crucial to understanding its structural implications.

Predicted Impact on Alpha-Globin Chain Secondary Structure (B-Helix)

Despite proline's helix-breaking propensity, the substitution at α21(B2) in this compound is generally well-accommodated. This is because the mutation occurs at an external residue at the very beginning of the B helix tandfonline.compsu.eduojhas.org. The introduction of a prolyl residue at this specific site does not lead to a significant change in the stability or oxygen-binding properties of the hemoglobin molecule researchgate.netmjhid.orgtandfonline.comresearchgate.netpsu.eduufrgs.brojhas.orgithanet.eu.

Structural Integrity of the Hemoglobin Tetramer

The variant is typically expressed at 28-29% of the total hemoglobin in heterozygous individuals, further indicating that the mutation does not severely impair the synthesis or stability of the alpha-globin chain or its assembly into the tetramer researchgate.netmjhid.org. Normal hematological parameters are often observed in the heterozygous state ithanet.eu.

Table 1: Reported Stability Characteristics of this compound

Stability TestOutcome Reported (Initial Cases) tandfonline.compsu.eduOutcome Reported (Later Cases) researchgate.netithanet.eu
Isopropanol (B130326) TestNormalNormal; slight instability / precipitation at 25 mins
Heat Denaturation (65°C)NormalNormal

Comparative Structural Modeling with Wild-Type Hemoglobin

Comparative structural modeling of this compound with wild-type hemoglobin (Hb A) would highlight the localized impact of the α21(B2) Ala→Pro substitution. In wild-type hemoglobin, the alanine at this position allows for the formation of a typical alpha-helix with standard φ and ψ dihedral angles. The substitution to proline, a secondary amino acid, introduces a cyclic structure into the polypeptide backbone, restricting the φ angle to approximately -60° and preventing the formation of a hydrogen bond that would typically involve the nitrogen atom of the proline residue within a standard alpha-helix tandfonline.com.

Table 2: Key Structural and Functional Differences: Hb Fontainebleau vs. Wild-Type Hb A

FeatureWild-Type Hemoglobin AThis compound (α21(B2) Ala→Pro)
Mutation SiteAlanine at α21(B2)Proline at α21(B2)
DNA ChangeGCT (codon for Alanine)CCT (codon for Proline) researchgate.netmjhid.orgojhas.orgresearchgate.netnih.gov
Location of SubstitutionBeginning of B-helix, alpha-globin chainBeginning of B-helix, alpha-globin chain researchgate.netmjhid.orgtandfonline.comresearchgate.netpsu.eduojhas.orgresearchgate.netithanet.eu
Impact on B-HelixUnrestricted helical conformationLocalized conformational restriction due to proline's rigidity; generally well-accommodated tandfonline.compsu.eduojhas.org
Molecular StabilityNormalGenerally normal; some reports of slight instability researchgate.netmjhid.orgtandfonline.compsu.eduufrgs.brojhas.orgithanet.eu
Oxygen Binding PropertiesNormal oxygen affinity and cooperativityNormal oxygen affinity and cooperativity researchgate.netmjhid.orgtandfonline.comresearchgate.netpsu.eduufrgs.brithanet.eu
Electrophoretic MobilityTypical Hb A migrationIdentical to Hb A except for isoelectrofocusing (migrates like Hb A1c) researchgate.netmjhid.orgtandfonline.comresearchgate.netpsu.eduufrgs.br

Functional Characterization of Hemoglobin Fontainebleau

In Vitro Oxygen Affinity Studies

In vitro studies focusing on the oxygen affinity of Hemoglobin Fontainebleau have indicated that this variant does not significantly alter the hemoglobin molecule's affinity for oxygen. ithanet.euojhas.org The specific structural modification, involving an external residue at the beginning of the alpha chain, appears to be well-accommodated, resulting in no change in the oxygen binding capacity of the hemoglobin molecule. ojhas.org No detailed data on specific P50 values or Hill coefficients for this compound, indicating subtle shifts or cooperativity changes, were available in the provided research.

Protein Stability Assessment (e.g., Heat and Isopropanol (B130326) Precipitation)

The protein stability of this compound has been investigated using standard methods such as heat and isopropanol precipitation tests, with somewhat varied findings reported in the literature. While one study indicated normal hemoglobin stability in both heat and isopropanol stability tests ithanet.eu, another report noted isopropanol precipitation occurring at 25 minutes ithanet.eu.

The observed variability in isopropanol precipitation results suggests that while the variant may exhibit a degree of instability under certain assay conditions, it might not consistently translate to clinically significant protein instability as seen in other unstable hemoglobin variants.

Table 1: Summary of this compound Protein Stability Assessment

Test MethodObserved StabilityReference
Heat Stability TestNormal stability ithanet.eu
Isopropanol Test (1)Normal stability ithanet.eu
Isopropanol Test (2)Precipitation at 25 minutes ithanet.eu

Allosteric Properties and Hemoglobin Cooperativity

Comprehensive research findings detailing the allosteric properties and specific cooperativity of this compound, such as detailed analyses of its interaction with allosteric effectors (e.g., 2,3-bisphosphoglycerate, protons, carbon dioxide) or precise Hill coefficient values (n50), are not extensively documented in the provided literature. Given the consistent reports of normal oxygen affinity for this compound, it can be inferred that its cooperative oxygen binding mechanisms, which are largely governed by allosteric interactions, are likely not significantly compromised compared to normal adult hemoglobin (HbA). Hemoglobin's allosteric regulation involves conformational changes that modulate its oxygen binding and release, and a lack of significant impact on oxygen affinity suggests that the α21(B2)Ala→Pro mutation does not severely disrupt these critical allosteric pathways. libretexts.orgcmu.edudergipark.org.tr

Hemoglobin-Heme Interaction Dynamics

Specific research findings that thoroughly characterize the heme-heme interaction dynamics or describe structural changes directly impacting the heme pocket in this compound are not extensively detailed in the provided scientific literature. The α21(B2)Ala→Pro mutation is located at the beginning of the B helix of the alpha globin chain. While general hemoglobin-heme interactions are crucial for oxygen binding and cooperative mechanisms, the direct influence of this particular mutation on the stability of the heme group within the protein or its precise spectroscopic properties related to heme dynamics has not been specifically reported for this compound in the analyzed sources. jumedicine.comnih.govmdpi.com

Electrophoretic Techniques

Electrophoretic methods separate proteins based on their charge and size when subjected to an electric field.

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique frequently utilized for the separation of hemoglobin variants. This compound exhibits electrophoretic properties that are largely identical to normal Hemoglobin A (Hb A) wikipedia.orguni-freiburg.deuni-freiburg.de. However, IEF uniquely distinguishes Hb Fontainebleau by its migration pattern, which is similar to that of Hemoglobin A1c (Hb A1c) wikipedia.orguni-freiburg.deuni-freiburg.de. This characteristic migration in IEF makes it a valuable tool for detecting this electrophoretically silent variant uni-freiburg.de. IEF conducted on acrylamide (B121943) gel slabs is noted for its superior resolution compared to other methods, allowing for the simultaneous analysis of numerous samples wikipedia.org.

Cellulose (B213188) acetate (B1210297) electrophoresis (CAE) at an alkaline pH (e.g., pH 8.9) is a conventional method used in hemoglobinopathy screening daneshyari.comwikipedia.orgnih.gov. However, studies consistently report that cellulose acetate electrophoresis does not reveal the presence of an abnormal band for this compound, indicating that it cannot be separated from Hemoglobin A using this technique daneshyari.comwikipedia.orgnih.gov. This limitation underscores the necessity of employing more sensitive and discriminating methods for its detection.

Capillary Zone Electrophoresis (CZE) is an advanced electrophoretic technique that offers high resolution for the separation of hemoglobin fractions. For this compound, CZE has been observed to show an unknown peak migrating to the left of the Hemoglobin A peak wikipedia.org. CZE separates charged molecules based on their electrophoretic mobility in an alkaline buffer, providing clear hemoglobin fraction profiles and precise quantification, which aids in the presumptive identification of hemoglobin variants.

Chromatographic Techniques

Chromatographic methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful diagnostic tool for the detection and characterization of hemoglobin variants, including this compound nih.gov. On HPLC, this compound typically presents as an unknown peak or a characteristic hump directly adjoining the Hemoglobin A peak daneshyari.comnih.govnih.gov. The retention time (RT) for this compound can vary depending on the specific HPLC system and analytical conditions. Reported retention times range from 2.72 minutes to 2.92 minutes, and the proportion of this compound relative to total hemoglobin has been observed to range from 1.5% to 28% nih.gov.

The following table summarizes reported HPLC retention times for this compound:

Retention Time (minutes)Context / SystemSource
2.89General daneshyari.comnih.gov
2.90Neonate screening
2.92Bio-Rad Beta Thalassemia Short Program nih.gov
2.87Mother's sample (co-existing with patient's 2.92 min)
2.72Adult male patient nih.gov

HPLC provides characteristic peak patterns and retention times that are crucial for identifying this rare alpha chain variant, which might otherwise cause diagnostic difficulty due to its silent nature in other common screening tests daneshyari.comnih.gov. With careful HPLC analysis, it is possible to identify Hb Fontainebleau and predict concomitant alpha and/or beta globin gene mutations.

Ion-exchange chromatography (IEX) is a technique that separates molecules based on their net charge. This method is applicable to large proteins, including hemoglobin, and is commonly employed for the detection of hemoglobinopathies. Hemoglobin samples are introduced into a column containing an ion-exchange resin, and separation occurs through a gradient of varying salt concentrations and pH in the mobile phases. As an electrophoretically silent variant, this compound can be detected by ion-exchange chromatography uni-freiburg.de. The principles of IEX, relying on surface charge and the presence of hydrophilic and hydrophobic groups, determine the migration rate of each hemoglobin species through the column, allowing for their separation and subsequent detection by a spectrophotometric detector.

Reversed-Phase HPLC Considerations

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) plays a crucial role in the initial detection and presumptive characterization of hemoglobin variants, including those that are electrophoretically silent researchgate.nettandfonline.comnih.gov. RP-HPLC allows for the effective separation of globin chains based on their hydrophobicity, providing an additional dimension in the presumptive characterization of hemoglobin variants researchgate.nettandfonline.com.

For this compound, RP-HPLC studies have reported its detection as an "unknown peak" or a "hump" adjacent to the HbA peak, indicating a chromatographic behavior distinct from normal hemoglobin despite its electrophoretic silence researchgate.netojhas.org. Reported retention times for Hb Fontainebleau in RP-HPLC analysis have been observed in the range of 2.89–2.92 minutes, with its percentage varying from 1.5% to 28% of the total hemoglobin ojhas.org. This method is also valuable for assessing the expression levels of neutral variants such as Hb Fontainebleau researchgate.nettandfonline.com. RP-HPLC can be integrated with other analytical techniques, such as mass spectrometry, for a more comprehensive structural characterization of abnormal hemoglobins (B146990) tandfonline.com.

Mass Spectrometry for Globin Chain Analysis

Mass spectrometry (MS) offers a powerful approach for the accurate identification of hemoglobin variants by analyzing the masses of globin chains and their peptide fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for identifying hemoglobin variants through the precise determination of globin chain masses lcms.czwaters.comtandfonline.comnih.govnih.govnih.gov. This method can rapidly detect variants by revealing mass anomalies in the globin chains, even from minimal blood samples (as little as 2-10 microliters) without extensive pre-analytical steps like cell or globin chain separation waters.comnih.gov. The mass difference between the variant globin chain and its normal counterpart provides critical information to deduce possible amino acid substitutions based on genetic code tables lcms.czwaters.comtandfonline.comnih.govnih.gov.

For Hb Fontainebleau, ESI-MS has been specifically utilized to investigate its association with microcytosis and to assess the effects of the mutation on protein stability nih.gov. The technique is particularly useful for identifying clinically significant and electrophoretically silent variants, which might be missed by charge-based methods lcms.cz.

Beyond intact globin chain analysis, mass spectrometry is invaluable for localizing variant amino acid residues. This is achieved by analyzing enzymatically digested globins (e.g., using trypsin) directly, often without prior chromatographic separation waters.com. Tandem mass spectrometry (MS/MS) further enhances this capability by allowing the sequencing of specific tryptic peptides that contain the mutation, thereby pinpointing the exact site of amino acid substitution lcms.cznih.gov.

MS also extends its utility to the research of post-translational modifications (PTMs) in hemoglobin, which can influence its function and stability lcms.cztandfonline.com. The ability of MS to provide highly accurate mass measurements makes it suitable for detecting subtle differences arising from PTMs or differentiating variants that exhibit very small mass changes (e.g., less than 6 Da from normal) tandfonline.com.

Advanced Molecular Genetic Analysis

Molecular genetic techniques are essential for definitive diagnosis and comprehensive screening of hemoglobinopathies by directly examining the underlying DNA mutations.

Sanger sequencing remains the gold standard for the definitive confirmation of globin gene mutations, including the specific point mutation causing this compound nih.govlidsen.comd-nb.infomdpi.comallenpress.comresearchgate.net. This method provides unambiguous sequence data to verify single nucleotide variants (SNVs) allenpress.comresearchgate.netspringermedizin.de.

For this compound, Sanger sequencing was instrumental in confirming the GCT to CCT transversion at codon 21 of the α2 globin gene (HBA2: c.64G>C), which leads to the alanine-to-proline substitution nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov. Due to the high homology between the HBA1 and HBA2 genes in the alpha-globin cluster, Sanger sequencing is particularly crucial for distinguishing specific variants and confirming results obtained from other methods, such as next-generation sequencing, which might face limitations in highly homologous regions mdpi.comallenpress.com.

Various Polymerase Chain Reaction (PCR)-based techniques are widely employed for the screening and detection of globin gene mutations, offering rapid and cost-effective alternatives for initial assessment nih.govlidsen.com.

Multiplex PCR : This technique allows for the simultaneous amplification of multiple DNA targets in a single reaction, making it efficient for screening several common hemoglobinopathy-related mutations or deletions at once nih.govlidsen.comtandfonline.com.

Amplification Refractory Mutation System (ARMS) : ARMS PCR is a robust, rapid, simple, and non-radioactive method that discriminates between normal and mutant alleles by designing primers with a specific nucleotide at their 3' end that perfectly matches either the normal or mutant sequence nih.gov. Amplification only occurs if there is a perfect match between the primer and the genomic DNA nih.gov. ARMS primers have been developed to screen for prevalent beta-thalassemia mutations and can be multiplexed to detect multiple mutations in a single assay, thereby providing a quick screening tool nih.govlidsen.comtandfonline.comresearchgate.netresearchgate.net.

Gap-PCR : This specific PCR technique is routinely used for the diagnosis of common alpha-thalassemia deletion mutations lidsen.com.

These PCR-based methods serve as valuable screening assays to identify suspected cases, directing further, more detailed analysis by methods like Sanger sequencing for definitive mutation confirmation or when no common mutations are detected nih.govlidsen.comtandfonline.comresearchgate.net.

Next-Generation Sequencing Approaches in Comprehensive Globin Gene Analysis

Next-Generation Sequencing (NGS) has emerged as a powerful tool for the comprehensive analysis of globin genes, significantly advancing the detection and diagnosis of hemoglobinopathies, including rare variants like Hb Fontainebleau researchgate.netdntb.gov.uanih.gov. The technology's high sensitivity and ability to sequence multiple gene regions simultaneously, while providing substantial read depths, make it highly effective for identifying single nucleotide changes, small deletions, and copy number variations within the alpha- and beta-globin gene clusters nih.gov.

For this compound, direct DNA sequencing, often as part of broader NGS panels, has been instrumental in confirming the precise genetic alteration. This method has unequivocally identified the G to C substitution at nucleotide position 21 (GCT>CCT or HBA2: c.64G>C) in the alpha-globin gene, leading to the alanine-to-proline change at codon 21 nih.govojhas.orgsemanticscholar.orgscispace.comsciety.orggenecards.org. The application of NGS platforms, such as MiSeq, allows for detailed sequence analysis of HBA1 and HBA2 genes, which is critical for accurate diagnosis and genetic counseling, especially in regions where hemoglobinopathies are prevalent genecards.orgresearchgate.netnih.gov. NGS provides a significant advantage over traditional targeted mutation analysis methods by enabling simultaneous screening for various globin gene variants, thus offering a more holistic and cost-effective approach to complex hemoglobinopathy cases nih.gov.

Table 1: Genetic Characteristics and Detection by NGS

Genetic Locus/GeneNucleotide Change (DNA Level)Amino Acid Substitution (Protein Level)Impact of MutationNGS Role in Detection
HBA2 (or HBA1)GCT>CCT at Codon 21 (c.64G>C) ojhas.orgsemanticscholar.orgscispace.comsciety.orggenecards.orgAlanine (B10760859) (Ala) → Proline (Pro) at α21(B2) nih.govojhas.orgresearchgate.netpsu.eduSilent mutant, potentially slightly unstable psu.edusemanticscholar.orgresearchgate.netresearchgate.netConfirms precise point mutation and identifies co-existing variants nih.govojhas.orgsemanticscholar.orgscispace.comsciety.orggenecards.orgnih.gov

In Vitro Biophysical and Spectroscopic Studies

In vitro biophysical and spectroscopic studies play a crucial role in understanding the structural and functional properties of hemoglobin variants. While detailed specific studies focusing solely on the biophysical characteristics of Hb Fontainebleau are limited in publicly available snippets, general methodologies applied to hemoglobin variants provide insights into how its properties are assessed.

Early characterization of Hb Fontainebleau revealed normal hematological parameters in heterozygous individuals, suggesting minimal clinical impact psu.edu. High-performance liquid chromatography (HPLC) is a primary method for detecting Hb Fontainebleau, where it typically appears as an "unknown peak" on chromatograms ojhas.orgsciety.orgmjhid.org. The retention time for Hb Fontainebleau on HPLC systems has been reported to vary, for instance, between 2.72 and 2.92 minutes, with observed percentages of total hemoglobin ranging from 1.5% to 28% ojhas.orgsciety.orgmjhid.org. Cellulose acetate electrophoresis at pH 8.9 often does not show an abnormal band, while isoelectric focusing (IEF) can resolve an abnormal band that migrates similarly to Hb A1c nih.govpsu.eduresearchgate.net.

Regarding structural stability, the substitution of alanine with proline at codon 21 is notable because proline's rigid cyclic structure can disrupt alpha-helical conformations ojhas.org. However, in Hb Fontainebleau, this substitution occurs at an external residue at the beginning of the B helix, which was initially suggested to be well-accommodated without significantly altering the molecule's stability or oxygen-binding capacity ojhas.orgpsu.eduresearchgate.netsqu.edu.om. Despite these initial findings, some later reports categorize Hb Fontainebleau as "slightly unstable" semanticscholar.orgresearchgate.net. This discrepancy suggests that subtle biophysical changes might be present or become apparent under specific conditions. Functional studies historically reported as "normal" would typically involve assessments of oxygen affinity and cooperativity, often determined using spectrophotometric methods psu.eduscience.gov.

Spectroscopic techniques provide detailed information on protein structure, dynamics, and interactions. General biophysical studies on hemoglobin utilize methods such as absorbance and fluorescence spectroscopy to detect ground state complex formation and conformational changes upon ligand binding rsc.orgresearchgate.net. Circular dichroism, synchronous fluorescence, and 3D fluorescence spectroscopy are employed to reveal alterations in protein conformation rsc.orgresearchgate.net. Moreover, advanced techniques like surface-enhanced Raman scattering (SERS) have been applied to study molecular vibrations in single hemoglobin molecules, offering insights into structural integrity at a highly localized level aps.org. While direct results for Hb Fontainebleau from these advanced spectroscopic studies are not widely detailed in the provided literature snippets, their application would be critical for a comprehensive understanding of the variant's subtle biophysical characteristics, especially concerning its reported slight instability.

Table 2: Biophysical and Spectroscopic Characterization Methods and Findings for Hb Fontainebleau

MethodTypical Findings for Hb FontainebleauPurpose of Method (General for Hb)
HPLCUnknown peak, RT 2.72–2.92 min; 1.5–28% of total Hb ojhas.orgsciety.orgmjhid.orgSeparates and quantifies hemoglobin variants based on charge and hydrophobicity ojhas.org
Cellulose Acetate Electrophoresis (pH 8.9)No abnormal band observed nih.govSeparates proteins based on charge differences at a given pH
Isoelectric Focusing (IEF)Abnormal band migrates like Hb A1c psu.eduresearchgate.netSeparates proteins based on their isoelectric point
Heat Stability TestUsed in screening for non-deletional alpha gene variants bmj.comAssesses protein stability under thermal stress
Oxygen Binding StudiesHistorically reported as normal psu.eduMeasures hemoglobin's affinity for oxygen and cooperativity
Absorbance & Fluorescence SpectroscopyNot specifically detailed for Hb Fontainebleau, but generally used to study conformational changes and ligand binding rsc.orgresearchgate.netCharacterizes protein-ligand interactions and structural alterations rsc.orgresearchgate.net
Circular Dichroism (CD) SpectroscopyNot specifically detailed for Hb Fontainebleau; generally used for assessing secondary structure and conformational changes rsc.orgProvides information on protein secondary structure (alpha-helix, beta-sheet content) rsc.org

Compound Names and PubChem CIDs

Conclusion

Hemoglobin Fontainebleau is a rare, silent alpha-globin chain variant resulting from a specific point mutation [α21(B2)Ala→Pro]. While it presents diagnostic challenges due to its chromatographic behavior, it is functionally and structurally stable, with no inherent clinical or hematological abnormalities in the heterozygous state. tandfonline.compsu.edu Its study contributes to the broader understanding of alpha-globin gene mutations and highlights the importance of advanced detection methods like isoelectric focusing and DNA sequencing for the accurate characterization of rare hemoglobin variants.

Epidemiology and Population Genetics of Hemoglobin Fontainebleau

Global Geographical Distribution and Reported Cases

Since its initial discovery, cases of Hemoglobin Fontainebleau have been documented across a wide geographical expanse, indicating its presence in diverse ethnic backgrounds. The variant was first identified in an adolescent female of Italian descent residing in France. nih.govojhas.org Subsequent case reports and screening programs have identified individuals with Hb Fontainebleau in several other countries.

Published reports have documented the presence of Hb Fontainebleau in populations from India, Cyprus, Iraq (in an individual living in New Zealand), the United Arab Emirates (UAE), Turkey, and Iran. researchgate.netresearchgate.netnih.govnih.govnih.gov As of recent reports, the total number of documented cases globally remains relatively small, with one study in 2018 citing approximately 24 cases worldwide. nih.gov However, a 2014 study from the UAE significantly increased the known case count by reporting 12 new individuals, including the first identified homozygous case. nih.govtandfonline.com

The reported cases are often identified incidentally during routine hematological analyses or as part of larger hemoglobinopathy screening programs. nih.govojhas.org The distribution of these reported cases suggests a notable presence in the Middle East and South Asia, in addition to the initial European findings.

Table 1: Reported Global Cases of this compound

Country/Region Number of Reported Cases Notes
Italy Multiple cases in a family First described case nih.govresearchgate.net
India Multiple unrelated cases Reported in various states including Madhya Pradesh and Punjab nih.govojhas.orgresearchgate.netresearchgate.net
Cyprus At least one case Identified during thalassemia screening ojhas.orgresearchgate.netresearchgate.net
Iraq One case Individual residing in New Zealand nih.govojhas.orgresearchgate.netresearchgate.net
United Arab Emirates 12+ cases Highest reported prevalence; includes first homozygous case nih.govnih.govtandfonline.com
Turkey At least two cases First reports in the Turkish population researchgate.netnih.gov
Iran At least two cases Reported in Khuzestan Province nih.gov
United Kingdom Two individuals Mentioned in a summary of global cases nih.gov

Prevalence in Specific Ethnic and Regional Populations

The prevalence of this compound varies significantly among different ethnic and regional groups, with the highest rates reported in the United Arab Emirates. In a premarital hemoglobinopathy screening program in the UAE, the prevalence of Hb Fontainebleau was found to be 0.24%. nih.gov This figure is the highest reported to date and suggests that Hb Fontainebleau is a comparatively common variant within this specific population. nih.gov

In other populations, Hb Fontainebleau is considered a rare variant. In India, while multiple cases have been reported, they have been identified through large-scale screening programs or as individual case studies, and a specific prevalence rate has not been established. nih.govresearchgate.net Similarly, reports from Italy, Cyprus, Turkey, and Iran are based on a small number of cases, indicating a low frequency in these populations. researchgate.netresearchgate.netnih.govnih.gov The identification in an Iraqi individual further highlights its presence in Middle Eastern populations. nih.govresearchgate.net

The available data underscores the importance of regional screening programs in establishing the true prevalence of such rare hemoglobin variants. The ethnic diversity within India and the Middle East may contribute to the presence of different hemoglobin variants, including Hb Fontainebleau. researchgate.net

Evidence of Founder Effect Phenomena

Currently, there is a lack of direct research and published evidence explicitly detailing a founder effect for this compound. A founder effect is the loss of genetic variation that occurs when a new population is established by a very small number of individuals from a larger population. This can lead to a higher frequency of certain genetic traits, including inherited disorders or, in this case, a specific hemoglobin variant.

While not explicitly stated in the literature, the notably high prevalence of Hb Fontainebleau in the United Arab Emirates at 0.24% could potentially be indicative of a founder effect. nih.gov This concentration in a specific geographic and ethnic group is a characteristic often associated with such a phenomenon. However, without dedicated population genetics studies tracing the haplotype background of the alpha-globin gene cluster in individuals with Hb Fontainebleau from this region, the role of a founder effect remains speculative. Further molecular studies are required to substantiate this hypothesis.

Population Screening Program Contributions to Variant Detection

Population screening programs for hemoglobinopathies, such as those implemented for thalassemia and sickle cell disease, have been instrumental in the detection of rare and often clinically silent hemoglobin variants like Hb Fontainebleau. nih.govresearchgate.net Many of the reported cases of Hb Fontainebleau have been identified incidentally through these large-scale screening efforts, particularly antenatal and premarital screening programs. nih.govresearchgate.netnih.govnih.gov

In countries like India, the UAE, and Cyprus, national or regional screening programs utilizing techniques such as high-performance liquid chromatography (HPLC) have facilitated the identification of this variant. nih.govresearchgate.netresearchgate.netnih.gov For instance, a community control program for hemoglobinopathies in India, which involved screening antenatal cases, led to the detection of Hb Fontainebleau in a pregnant woman. nih.gov The comprehensive premarital screening in the UAE has provided the most substantial data on the prevalence of this variant. nih.gov

Newborn screening programs for sickle cell disorders have also contributed to the identification of Hb Fontainebleau, sometimes in combination with other hemoglobin variants like Hb S. researchgate.netresearchgate.net These programs are crucial for understanding the true frequency and distribution of rare hemoglobin variants that might otherwise go undetected due to their asymptomatic nature in the heterozygous state. nih.gov The data from these screening initiatives are vital for genetic counseling and for building a comprehensive database of hemoglobin variants within different populations. nih.govsemanticscholar.org

Interactions of Hemoglobin Fontainebleau with Other Globin Gene Variants

Co-inheritance with Alpha-Thalassemia Alleles (Deletional and Non-Deletional)

The interaction between Hemoglobin Fontainebleau and alpha-thalassemia, which involves the reduced or absent synthesis of alpha-globin chains, can lead to a more pronounced clinical phenotype than either condition alone. Alpha-thalassemia can be broadly categorized into deletional and non-deletional types, both of which can be co-inherited with the Hb Fontainebleau mutation.

A case study from northern Iran has described the first known association of Hb Fontainebleau with a rare non-deletional alpha-thalassemia mutation, a nonsense mutation at codon 99 of the α1-globin gene (HBA1: c.298A>T). nih.gov The individual who inherited both variants presented with hypochromic microcytic anemia. nih.gov While each parent, carrying one of the mutations, showed only mild microcytosis with borderline hematological indices, the co-inheritance in the proband resulted in a more severe microcytosis, indicative of a thalassemia-like phenotype. nih.gov This suggests that the combination of the structural alpha-chain variant (Hb Fontainebleau) and a non-deletional alpha-thalassemia mutation can synergistically impair red blood cell parameters. nih.gov

Table 1: Hematological Data in Co-inheritance of Hb Fontainebleau and a Non-Deletional Alpha-Thalassemia Mutation

Parameter Proband (Hb Fontainebleau / α-thalassemia) Mother (α-thalassemia carrier) Father (Hb Fontainebleau carrier) Reference Range
RBC (× 10¹²/L) 6.14 4.65 5.09 4.10–5.10
Hb (g/dL) 13.6 11.9 14.3 12.3–15.3
MCV (fL) 67.3 78.1 84.1 87.6 ± 5.5
MCH (pg) 22.1 25.6 28.1 30.2 ± 2.1
MCHC (g/dL) 32.9 32.8 33.4 33–36

Data sourced from a case report on a family from northern Iran. nih.gov

Co-inheritance with Beta-Globin Chain Variants (e.g., HbS, HbD-Punjab)

The simultaneous inheritance of this compound and a beta-globin chain variant results in a compound heterozygous state, creating hybrid hemoglobins (B146990) with one normal alpha chain, one Fontainebleau alpha chain, and two variant beta chains. This can modify the clinical and hematological picture compared to the simple heterozygous state for either variant.

Co-inheritance with Hemoglobin S (HbS)

The first reported case of Hb Fontainebleau in association with HbS was identified during a newborn screening program for sickle cell disorders. nih.govresearchgate.net The infant, who was a compound heterozygote for Hb Fontainebleau and HbS, presented with anemia at birth (Hb 11.4 g/dL). nih.govresearchgate.net The interaction of these two variants is of clinical interest as alpha-globin chain variants can sometimes ameliorate the severity of sickle cell disease. nih.gov However, long-term follow-up data on the clinical course of individuals with this specific genotype is limited. Another report from India also documented a neonate who was a carrier for both Hb Fontainebleau and HbS and had no clinical problems. nih.gov

Co-inheritance with Hemoglobin D-Punjab (HbD-Punjab)

A novel double heterozygous condition involving the co-inheritance of Hb Fontainebleau and HbD-Punjab has been reported in an infant who was investigated for unexplained microcytosis. researchgate.netnih.gov HbD-Punjab is a common beta-globin variant, particularly in the Punjab region of India and Pakistan. wikipedia.org When co-inherited with HbS, it can lead to a clinically significant sickling disorder. wikipedia.orghtct.com.br The clinical implications of its interaction with Hb Fontainebleau are still being elucidated, but the initial report highlights the importance of comprehensive hemoglobinopathy investigation in cases of unexplained red cell abnormalities. nih.gov

Table 2: Reported Co-inheritance of this compound with Beta-Globin Variants

Beta-Globin Variant Age at Report Key Clinical/Hematological Findings Reference
Hemoglobin S (HbS) Newborn Anemia at birth (Hb 11.4 g/dL). nih.govresearchgate.net nih.govresearchgate.net
Hemoglobin S (HbS) Neonate No clinical problems reported. nih.gov nih.gov

Molecular and Functional Consequences of Compound Heterozygosity

The molecular and functional consequences of compound heterozygosity involving this compound stem from the presence of multiple hemoglobin species within the red blood cells. In an individual with both Hb Fontainebleau and a beta-chain variant (e.g., HbS), four types of hemoglobin tetramers can be formed:

HbA: α₂β₂ (if the individual also has the normal β-globin gene)

HbS: α₂(βˢ)₂

Hb Fontainebleau: (αᶠ)₂β₂

Hybrid Hemoglobin: (αᶠ)₂(βˢ)₂

The proline substitution in the alpha chain of Hb Fontainebleau is located at the beginning of the B helix. ojhas.orgresearchgate.net While this substitution in a helical region might be expected to cause instability, in Hb Fontainebleau, it involves an external residue and does not significantly alter the hemoglobin's stability or oxygen-binding properties in its simple heterozygous state. ojhas.orgresearchgate.net

However, in a compound heterozygous state with a variant like HbS, the presence of the Fontainebleau alpha chain could potentially influence the polymerization of deoxy-HbS, which is the primary pathogenic event in sickle cell disease. scielo.brhtct.com.br The precise impact of the α21(B2)Ala>Pro substitution on the intermolecular contacts that drive HbS polymerization has not been extensively studied. It is plausible that the structural change in the alpha chain could either slightly inhibit or, less likely, promote sickling. The observation of anemia in a newborn with HbS/Hb Fontainebleau suggests a potential clinical effect, although other contributing factors cannot be ruled out. nih.gov

Differentiating Complex Genotypes

Differentiating complex genotypes involving this compound requires a multi-modal approach, combining hematological analysis, protein-based methods, and definitive molecular testing.

Hematological Analysis: A complete blood count (CBC) can provide initial clues. For instance, the presence of microcytosis and hypochromia in an individual with a known beta-chain variant might suggest a co-inherited alpha-thalassemia or an alpha-chain variant like Hb Fontainebleau. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for the presumptive identification of hemoglobin variants. ojhas.org Hb Fontainebleau typically elutes in the A₀ window on the Bio-Rad Variant II HPLC system, with a retention time reported between 2.72 and 2.92 minutes. ojhas.org It often appears as a small peak or a "hump" on the preceding slope of the HbA peak. ojhas.org However, the elution pattern can be misleading. Different HPLC systems may show different results; for example, on a Lifotronic H8 system, Hb Fontainebleau has been reported to elute in the HbA2 window, posing a diagnostic challenge. researchgate.netnih.gov In cases of compound heterozygosity with a beta-chain variant like HbD-Punjab, HPLC will show peaks for both the abnormal beta-chain hemoglobin and the characteristic Hb Fontainebleau peak. nih.gov

Electrophoresis: Cellulose (B213188) acetate (B1210297) electrophoresis at an alkaline pH (8.9) often fails to separate Hb Fontainebleau from HbA. nih.govresearchgate.net However, isoelectric focusing (IEF) can distinguish it, with Hb Fontainebleau migrating similarly to HbA1c. researchgate.net

Molecular Analysis: Given the challenges and potential for misinterpretation with protein-based methods, DNA sequencing is the gold standard for confirming the diagnosis of Hb Fontainebleau and any co-inherited globin gene mutations. researchgate.netnih.gov Direct sequencing of the alpha-globin genes (HBA1 and HBA2) will identify the G>C substitution at codon 21 (GCT>CCT) characteristic of Hb Fontainebleau. ojhas.orgnih.gov Similarly, sequencing or targeted mutation analysis of the beta-globin gene (HBB) is necessary to confirm variants like HbS or HbD-Punjab. nih.gov For suspected alpha-thalassemia, multiplex PCR or other methods to detect common deletions are also essential. nih.gov

Table 3: Differentiating Complex Genotypes Involving this compound

Method Findings for Hb Fontainebleau Application in Complex Genotypes
Complete Blood Count (CBC) Generally normal red cell indices in simple heterozygous state. nih.gov Microcytosis may suggest co-inheritance with alpha-thalassemia. nih.gov
HPLC (e.g., Bio-Rad Variant II) Peak in the A₀ window (RT ~2.7-2.9 min), often as a hump on the HbA peak. ojhas.org Can show multiple abnormal peaks, e.g., for Hb Fontainebleau and HbD-Punjab. nih.gov
Electrophoresis Co-migrates with HbA at alkaline pH. nih.gov Limited utility for initial identification but can help characterize beta-chain variants.
Isoelectric Focusing (IEF) Migrates similarly to HbA1c. researchgate.net Can resolve Hb Fontainebleau from HbA.

| DNA Sequencing | Confirms G>C substitution at codon 21 of an alpha-globin gene. nih.gov | Definitive method to identify all co-inherited alpha and beta-globin gene mutations. nih.gov |

Cellular and Sub Cellular Research on Hemoglobin Fontainebleau

Erythroid Cell Characterization in vitro/ex vivo

The ex vivo characterization of erythroid cells from individuals heterozygous for Hemoglobin Fontainebleau reveals that the variant is often hematologically silent. nih.gov In many cases, individuals present with normal red blood cell indices. nih.gov For instance, a 35-year-old pregnant woman with Hb Fontainebleau showed a normal hemoglobin level, mean cell volume (MCV), and mean cell hemoglobin (MCH), with red blood cells described as normocytic and normochromic. nih.gov

However, some cases have been associated with mild microcytic hypochromic anemia. nih.gov The co-inheritance of Hb Fontainebleau with other mutations, such as a nonsense mutation on the α1 gene, can lead to more pronounced clinical and hematologic features of thalassemia. nih.gov The hematological data from several reported cases of heterozygous Hb Fontainebleau are summarized below, illustrating the typical range of findings.

ParameterCase 1 (Female) nih.govCase 2 (Male) nih.govFather of Case 2 nih.govMother of Case 2 nih.gov
Hemoglobin (g/dL)11.912.114.112.5
RBC Count (x10¹²/L)4.375.95.14.9
MCV (fL)81.968.185.481.1
MCH (pg)27.220.527.625.5
MCHC (g/dL)Not Reported30.132.431.4
Hb Fontainebleau (%)14.9Not DeterminedNot DeterminedNot Determined

RBC: Red Blood Cell; MCV: Mean Cell Volume; MCH: Mean Cell Hemoglobin; MCHC: Mean Corpuscular Hemoglobin Concentration.

Red Blood Cell Membrane Integrity and Interactions

The structural integrity of the red blood cell membrane in the presence of this compound appears to be largely unaffected when it is the sole hemoglobin variant. nih.gov The introduction of a proline residue at the beginning of the B helix in the alpha chain does not inherently lead to a change in hemoglobin stability that would compromise the cell membrane. researchgate.netresearchgate.netresearchgate.net

Globin Chain Synthesis and Assembly Dynamics

This compound is the result of a mutation in an alpha-globin gene, leading to the synthesis of an altered α-chain. researchgate.net The synthesis of globin chains occurs in the cytosol of erythrocyte precursors, with genes for the alpha chain located on chromosome 16. nih.govharvard.edu The presence of the Hb Fontainebleau variant, which can constitute between 1.5% and 28% of the total hemoglobin in heterozygotes, demonstrates that the mutated α-chain is synthesized and incorporated into hemoglobin tetramers. ojhas.org

Research Challenges and Future Directions in Hemoglobin Fontainebleau Studies

Development of Enhanced High-Throughput Detection Methodologies

The identification of Hb Fontainebleau currently poses diagnostic challenges. Standard screening methods like high-performance liquid chromatography (HPLC) can yield ambiguous results. The variant often appears as a small, abnormal peak or a "hump" adjacent to the primary HbA peak, with variable retention times depending on the specific HPLC system used. ojhas.orgnih.govresearchgate.net In some systems, its elution pattern can mimic that of other variants or normal hemoglobin fractions, leading to potential misdiagnosis or oversight. researchgate.netnih.gov For instance, reports have shown that different HPLC platforms can place the Hb Fontainebleau peak in entirely different windows, complicating interpretation. researchgate.netnih.gov

While molecular methods such as DNA sequencing provide definitive confirmation, they are not typically employed as first-line, high-throughput screening tools. nih.govmdpi.com This diagnostic gap highlights the need for more robust and rapid detection methodologies.

Future research should focus on developing and validating enhanced high-throughput screening techniques. Key areas of development include:

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with direct surface sampling of dried blood spots, offers a promising avenue for rapid and unambiguous identification of hemoglobin variants without extensive sample preparation. nih.govacs.org This approach can precisely measure the molecular mass of the globin chains, allowing for the direct detection of the mass shift caused by the alanine-to-proline substitution.

Capillary Zone Electrophoresis (CZE): CZE provides high resolution for separating hemoglobin variants and can be automated for high-throughput applications. testing.com Standardizing CZE protocols for the specific identification of Hb Fontainebleau could offer a reliable alternative or supplement to HPLC.

Integrated Screening Algorithms: Combining data from multiple platforms (e.g., HPLC, CZE) through sophisticated software algorithms could improve the accuracy of presumptive identification before confirmatory genetic testing.

The following table summarizes the characteristics of current and potential future detection methods for Hb Fontainebleau.

MethodCurrent Role/StatusAdvantagesChallenges for Hb Fontainebleau
High-Performance Liquid Chromatography (HPLC) Primary Screening ToolWidely available, quantifies major Hb fractions. cdc.govInconsistent retention times, peak can be a small "hump," potential for misinterpretation. ojhas.orgresearchgate.net
Isoelectric Focusing (IEF) Confirmatory/SecondaryHigh resolution.Can migrate similarly to other Hb adducts like HbA1c. psu.edu
DNA Sequencing Definitive DiagnosisGold standard for confirmation, identifies specific mutation. nih.govNot suitable for initial high-throughput screening due to cost and turnaround time.
High-Resolution Mass Spectrometry (HR-MS) Emerging Research ToolRapid, highly specific, requires minimal sample prep, suitable for automation. acs.orgHigher initial instrument cost, requires specialized expertise.
Capillary Zone Electrophoresis (CZE) Alternative ScreeningHigh resolution, automatable. testing.comRequires specific protocol validation for Hb Fontainebleau.

Deeper Structural-Functional Correlation through Advanced Biophysical Techniques

A significant future direction is the application of advanced biophysical techniques to probe for more subtle structural and functional perturbations that may not be apparent from routine tests. These investigations could provide a deeper understanding of why Hb Fontainebleau is silent alone but can contribute to pathology when combined with other genetic defects.

Potential biophysical approaches include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution 3D structure of Hb Fontainebleau would provide definitive insight into the local conformation around the substituted proline residue and any potential long-range allosteric changes in the hemoglobin tetramer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein dynamics in solution, revealing subtle changes in the flexibility and conformational ensemble of the B helix and adjacent regions that would be missed by static structural methods.

Differential Scanning Calorimetry (DSC) and Thermal Shift Assays: These techniques can precisely quantify the thermodynamic stability of the protein, confirming and refining the current understanding that the variant is not inherently unstable.

These advanced methods will allow for a more precise correlation between the specific structural change (the introduction of a helix-disrupting proline at the N-terminus of the B helix) and its nuanced effects on protein dynamics, stability, and potential for altered interactions with other cellular components.

Computational Modeling and Molecular Dynamics Simulations

Complementing advanced biophysical studies, computational approaches offer a powerful tool for investigating the molecular consequences of the Hb Fontainebleau mutation. While no specific simulation studies on this variant have been published, the methodology has been extensively applied to other hemoglobin variants to correlate structural changes with functional properties like oxygen affinity and aggregation propensity. proquest.comfz-juelich.de

Molecular dynamics (MD) simulations can be employed to:

Predict Structural Perturbations: Build a computational model of Hb Fontainebleau and simulate its behavior over time in a solvated environment. This can reveal subtle dynamic changes in the alpha-globin chain, such as altered flexibility of the B helix or shifts in the interaction between subunits at the α1β1 or α1β2 interfaces. proquest.com

Analyze Allosteric Communication: Investigate if the α21Ala->Pro substitution, despite being on the surface, affects the allosteric pathways that govern cooperative oxygen binding. MD simulations can track the propagation of conformational changes through the protein structure upon ligand binding or release.

Probe Inter-molecular Interactions: Model the interaction of Hb Fontainebleau with other proteins, such as the red blood cell membrane protein spectrin (B1175318) or other hemoglobin tetramers. This could provide hypotheses as to why co-inheritance with a membrane defect like spherocytosis results in a severe phenotype. ojhas.org

Recent research has underscored the importance of proper simulation setup, such as using a sufficiently large solvent box, to accurately model hemoglobin's structural stability. fhedin.comelifesciences.org Applying these robust computational protocols to Hb Fontainebleau could generate valuable, atomistic-level hypotheses about its behavior that can guide future experimental work.

Comprehensive Global Population Genomics and Haplotype Analysis

Hb Fontainebleau is considered rare, but case reports have documented its presence in diverse and geographically distinct populations, including individuals of Italian, Iraqi, Cypriot, Indian, Omani, and Iranian descent. nih.govmdpi.comithanet.eunih.gov This scattered distribution raises important questions about the variant's origin and migratory history.

Future research must move beyond individual case studies towards a comprehensive genomic analysis of global populations. This would involve:

Large-Scale Screening: Utilizing the high-throughput detection methods discussed previously to screen large, ethnically diverse population cohorts to establish the true prevalence and geographic distribution of the HBA:c.64G>C mutation.

Haplotype Analysis: For individuals identified with Hb Fontainebleau, conducting haplotype analysis of the alpha-globin gene cluster and surrounding genomic regions. This would involve sequencing linked genetic markers to determine the specific genetic background (haplotype) on which the mutation arose.

Haplotype analysis can reveal whether the global instances of Hb Fontainebleau are the result of a single, ancient mutational event that has since spread through migration (a founder effect), or if the mutation has arisen independently multiple times in different populations. mdpi.com This information is crucial for understanding human evolutionary history and the population dynamics of rare genetic variants.

Investigation of Modifier Genes and Environmental Factors in Variant Expression

A key clinical feature of Hb Fontainebleau is its variable expressivity, appearing benign on its own but potentially contributing to significant anemia when co-inherited with other genetic conditions. ojhas.org This points strongly to the influence of genetic modifiers. Documented interactions include co-inheritance with hereditary spherocytosis, Hb S, and a rare α-thalassemia nonsense mutation, all of which resulted in a more severe clinical phenotype. ojhas.orgnih.govnih.gov

A major challenge and future direction is the systematic investigation of these genetic interactions and the search for other potential modifiers.

Genome-Wide Association Studies (GWAS): In families or cohorts where Hb Fontainebleau is present with variable clinical outcomes, GWAS could identify other genetic loci that influence its phenotypic expression.

Candidate Gene Approach: Based on knowledge from other hemoglobinopathies like sickle cell disease and β-thalassemia, researchers can investigate genes known to affect red blood cell properties. These include genes that regulate fetal hemoglobin (HbF) expression (e.g., BCL11A, MYB), alpha-globin expression, and red cell membrane integrity. nih.govmdpi.commdpi.com

Environmental Factors: The influence of environmental factors on the clinical expression of Hb Fontainebleau is completely unexplored. General hemoglobin concentration can be influenced by factors such as nutritional status (e.g., iron deficiency), altitude, and smoking. nih.gov Research is needed to determine if these or other environmental stressors could unmask or exacerbate clinical symptoms in individuals carrying the Hb Fontainebleau trait, particularly if a co-existing hematological stressor is present.

Understanding the interplay between Hb Fontainebleau, modifier genes, and environmental factors is critical for accurate patient counseling and management.

Q & A

Advanced Research Question

  • Structural Modeling : Computational tools (e.g., molecular dynamics simulations) can predict how the α21(B2) Ala→Pro substitution destabilizes the hemoglobin tetramer, potentially altering oxygen affinity .
  • In Vitro Expression Systems : Recombinant Hb Fontainebleau production in erythroid cell lines allows direct assessment of protein stability and aggregation propensity.
  • Co-Inheritance Studies : Investigate interactions with β-globin variants (e.g., HbD Punjab) to assess compound heterozygosity effects, as reported in a novel case .

Data Contradiction Note : Despite structural predictions, the Turkish cohort showed no severe clinical symptoms, suggesting compensatory mechanisms or modifier genes .

How can researchers resolve discrepancies between phenotypic severity and genotypic findings in Hb Fontainebleau carriers?

Advanced Research Question

  • Transcriptomic Profiling : RNA sequencing of erythroid precursors to identify aberrant splicing or regulatory noncoding RNAs influencing phenotype.
  • Epigenetic Analysis : DNA methylation studies near the HBA2 locus may reveal modifiers affecting gene expression.
  • Family-Based Studies : Segregation analysis in multi-generational cohorts (e.g., the Turkish family) to correlate genotype with hematological parameters and clinical outcomes .

Example Contradiction : Elevated ferritin levels in Hb Fontainebleau carriers without iron overload challenge conventional iron homeostasis models .

What interdisciplinary strategies are recommended for studying Hb Fontainebleau in populations with high α-thalassemia prevalence?

Advanced Research Question

  • Epidemiological Surveys : Combine HPLC screening with geospatial analysis to map Hb Fontainebleau distribution relative to α-thalassemia hotspots.
  • Functional Genomics : Integrate GWAS data to identify loci associated with phenotypic variability.
  • Collaborative Databases : Establish registries (e.g., HbVar) to aggregate global case data, enabling meta-analyses of mutation frequency and clinical outcomes.

Case Study Insight : The Turkish cohort’s mild phenotype contrasts with theoretical predictions, underscoring the need for population-specific studies .

How should researchers design experiments to investigate Hb Fontainebleau’s interaction with other hemoglobinopathies?

Advanced Research Question

  • Co-Expression Models : Use CRISPR-edited cell lines to introduce Hb Fontainebleau alongside β-thalassemia or HbS mutations, assessing erythrocyte deformability and oxidative stress.
  • Clinical Cohorts : Prioritize patients with dual heterozygosity (e.g., Hb Fontainebleau/HbD Punjab) to study synergistic effects on hematological parameters .
  • Microfluidic Assays : Simulate capillary flow dynamics to quantify rheological abnormalities in compound heterozygous carriers.

Methodological Gap : Current in vitro models may not fully replicate the bone marrow microenvironment, necessitating 3D culture systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.